Pyrimidine, 2-(ethylthio)-4-methyl-
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Overview
Description
Pyrimidine, 2-(ethylthio)-4-methyl- is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of an ethylthio group at position 2 and a methyl group at position 4 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(ethylthio)-4-methyl- can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of Pyrimidine, 2-(ethylthio)-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-(ethylthio)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, yielding the corresponding pyrimidine derivative.
Substitution: The methyl and ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrimidine derivatives without the ethylthio group.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 2-(ethylthio)-4-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(ethylthio)-4-methyl- depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Pyrimidine, 2-(ethylthio)-4-methyl- can be compared with other similar compounds, such as:
- Pyrimidine, 2-(methylthio)-4-methyl-
- Pyrimidine, 2-(ethylthio)-5-methyl-
- Pyrimidine, 2-(ethylthio)-4-ethyl-
Uniqueness: The unique combination of the ethylthio and methyl groups at specific positions on the pyrimidine ring gives Pyrimidine, 2-(ethylthio)-4-methyl- distinct chemical and biological properties
Properties
CAS No. |
61767-95-1 |
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Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H10N2S/c1-3-10-7-8-5-4-6(2)9-7/h4-5H,3H2,1-2H3 |
InChI Key |
UMWCDWFRCQLEMU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CC(=N1)C |
Origin of Product |
United States |
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